Zero Activity as a Tyrosine Aminotransferase Substrate vs. Active L-Tyrosine
As an artificial substrate, 3,5-Dinitro-L-tyrosine demonstrates zero activity with tyrosine aminotransferase, a stark contrast to the enzyme's natural substrate, L-tyrosine . This complete lack of activity allows for its use as a non-interfering control or to study enzyme specificity without background catalysis.
| Evidence Dimension | Relative enzymatic activity as a substrate |
|---|---|
| Target Compound Data | Zero activity |
| Comparator Or Baseline | L-Tyrosine (baseline substrate activity) |
| Quantified Difference | 100% reduction in activity |
| Conditions | In vitro tyrosine aminotransferase assay |
Why This Matters
This absolute, binary difference in enzymatic reactivity makes 3,5-Dinitro-L-tyrosine an essential tool for experiments requiring a structurally similar but catalytically inert tyrosine analog.
